molecular formula C13H10N2O B13997478 4-Aminophenanthridin-6(5h)-one CAS No. 23818-44-2

4-Aminophenanthridin-6(5h)-one

Cat. No.: B13997478
CAS No.: 23818-44-2
M. Wt: 210.23 g/mol
InChI Key: SWPBPTPKUYDBKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6(5H)-Phenanthridinone,4-amino- is an organic compound belonging to the class of phenanthridinones. This compound is characterized by a phenanthridine core structure with an amino group at the 4-position. Phenanthridinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6(5H)-Phenanthridinone,4-amino- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzaldehyde with 2-nitrobenzaldehyde in the presence of a base, followed by reduction and cyclization to form the phenanthridinone core. The reaction conditions often involve heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of 6(5H)-Phenanthridinone,4-amino- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6(5H)-Phenanthridinone,4-amino- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the phenanthridinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions include substituted phenanthridinones, amino derivatives, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6(5H)-Phenanthridinone,4-amino- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its role in cellular processes.

    Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6(5H)-Phenanthridinone,4-amino- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes such as DNA replication and repair, ultimately resulting in cell death. The compound’s effects on molecular pathways are being studied to understand its potential therapeutic applications better.

Comparison with Similar Compounds

Similar Compounds

    Phenanthridine: The parent compound of phenanthridinones, known for its biological activity.

    Phenanthridinone: Lacks the amino group but shares the core structure.

    Aminophenanthridine: Similar structure with an amino group at a different position.

Uniqueness

6(5H)-Phenanthridinone,4-amino- is unique due to the presence of the amino group at the 4-position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

23818-44-2

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

4-amino-5H-phenanthridin-6-one

InChI

InChI=1S/C13H10N2O/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(16)15-12(9)11/h1-7H,14H2,(H,15,16)

InChI Key

SWPBPTPKUYDBKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=CC=C3)N)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.